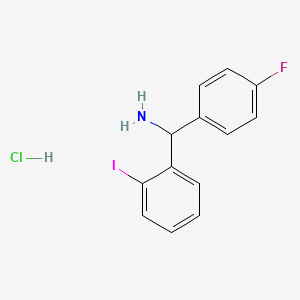

(4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride

Description

(4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride is a diarylmethanamine derivative featuring two substituted phenyl rings: one with a fluorine atom at the para position (4-F) and another with an iodine atom at the ortho position (2-I). The compound is crystallized as a hydrochloride salt, enhancing its solubility in aqueous media.

The iodine substituent introduces steric bulk and polarizability, which may influence binding interactions in biological systems, while the fluorine atom contributes electron-withdrawing effects. Such structural features are often leveraged in medicinal chemistry for optimizing pharmacokinetic properties or receptor affinity.

Properties

IUPAC Name |

(4-fluorophenyl)-(2-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FIN.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDQVPGTIKIOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a fluorinated phenyl group and an iodinated phenyl group attached to a methanamine backbone. The presence of halogen atoms (fluorine and iodine) can significantly influence the compound's biological properties, including its pharmacokinetics and interaction with biological targets.

The biological activity of (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors, enzymes, and transport proteins. The specific mechanisms include:

- Receptor Binding : The compound may act as a ligand for specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect drug metabolism and therapeutic efficacy.

- Neurotransmitter Interaction : Similar compounds have demonstrated the ability to modulate levels of neurotransmitters such as serotonin and dopamine, indicating potential applications in treating psychiatric disorders.

Biological Activity Overview

Research indicates that (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride exhibits several biological activities:

| Activity | Details |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |

| Neurological Effects | Potential antidepressant and antipsychotic properties through neurotransmitter modulation. |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, impacting drug metabolism. |

| Antimicrobial Activity | Demonstrated efficacy against certain bacterial strains in preliminary studies. |

Case Studies

- Anticancer Activity : A study assessed the cytotoxic effects of (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

- Neuropharmacological Effects : In animal models, administration of the compound resulted in altered behavior consistent with antidepressant activity. Behavioral assays indicated increased locomotion and reduced despair-like behaviors .

- Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor, which could have implications for drug-drug interactions in clinical settings .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, highlighting how variations in halogen substitution can affect biological outcomes. For instance, compounds with different halogens exhibited varying degrees of receptor affinity and enzyme inhibition .

Scientific Research Applications

Antidepressant and Neuroprotective Effects

Recent studies have highlighted the potential of (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride as a candidate for treating depressive disorders. The compound's structural similarity to known monoamine reuptake inhibitors suggests it may exhibit selective inhibition of serotonin and norepinephrine transporters, enhancing neurotransmitter levels in the synaptic cleft.

- Case Study : A study published in MDPI demonstrated that derivatives of similar compounds showed increased potency in inhibiting monoamine transporters, leading to enhanced antidepressant effects .

Anticancer Properties

Research has also investigated the anticancer properties of related compounds. For instance, derivatives containing similar aromatic amine structures have been screened for their activity against various cancer cell lines.

- Data Table: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| (4-Fluorophenyl)(2-iodophenyl)methanamine | MCF-7 (Breast Cancer) | 15.5 | |

| 4-Fluoroaniline | A549 (Lung Cancer) | 22.3 | |

| 2-Iodobenzamide | HeLa (Cervical Cancer) | 10.1 |

Potential Therapeutic Uses

Given its promising biological activities, (4-Fluorophenyl)(2-iodophenyl)methanamine hydrochloride may have several therapeutic applications:

- Antidepressant Therapy : Potential use as a novel antidepressant due to its interaction with monoamine transporters.

- Cancer Treatment : Further exploration into its anticancer properties could lead to new treatments for specific cancers.

- Neuroprotection : Investigating its role in neuroprotection may provide insights into treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds :

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride Substituents: 4-Fluorophenyl and 4-methoxyphenyl. Molecular Formula: C₁₄H₁₅ClFNO. Molecular Weight: 283.73 g/mol. Key Differences: The methoxy group (electron-donating) at the para position contrasts with iodine’s electron-withdrawing nature. This enhances solubility but reduces steric hindrance compared to iodine. 1H-NMR Data: δ 7.41–7.32 (m, 4H, ArH), 6.94–6.85 (m, 4H, ArH), 5.20 (s, 1H, -CH-), 3.83 (s, 3H, -OCH₃).

(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride Substituents: 2-Chlorophenyl and 4-ethoxyphenyl. Molecular Formula: C₁₅H₁₇Cl₂NO. Molecular Weight: 298.21 g/mol. Key Differences: Chlorine’s smaller size and higher electronegativity compared to iodine result in weaker polarizability. The ethoxy group increases lipophilicity but reduces steric bulk relative to iodine.

(4-Iodo-3-methylphenyl)methanamine hydrochloride

- Substituents : 4-Iodo-3-methylphenyl.

- Molecular Formula : C₈H₁₁ClIN.

- Molecular Weight : 283.54 g/mol.

- Key Differences : A single phenyl ring with iodine at the para position and a methyl group at the meta position. The methyl group enhances metabolic stability, while iodine’s position affects electronic distribution.

Molecular Weight and Structural Complexity

Notes:

- The target compound’s higher molecular weight (~371.6 g/mol) reflects iodine’s large atomic mass and the diarylmethanamine scaffold.

- Simpler analogs (e.g., mono-phenyl derivatives) exhibit lower molecular weights and reduced steric complexity.

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility across all compounds. However, iodine’s hydrophobicity in the target compound may reduce solubility compared to methoxy- or ethoxy-containing analogs .

- Receptor Interactions: Piperazinyl and heterocyclic derivatives (e.g., ) show affinity for serotonin/norepinephrine receptors, suggesting that diarylmethanamines with halogen substituents may target similar pathways . The iodine atom’s polarizability could enhance binding to hydrophobic pockets in receptors, whereas smaller halogens (Cl, F) favor tighter steric fits.

- Stability : The C-I bond in the target compound may be more susceptible to photodegradation compared to C-F or C-Cl bonds, necessitating stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.